N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide is a complex organic compound with a unique structure that combines a piperazine ring with a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2-hydroxybenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxyphenethylamine with 2-hydroxybenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with piperazine to form the piperazine ring.
Carbothioamide Formation: Finally, the piperazine intermediate is reacted with thiocarbonyldiimidazole to introduce the carbothioamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbothioamide group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nitric acid, halogens; reactions are often conducted in the presence of a catalyst or under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as a precursor in the synthesis of more complex molecules or as a functional additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting neurotransmission, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the piperazine and carbothioamide groups.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group instead of the carbothioamide group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide is unique due to the presence of both the piperazine ring and the carbothioamide group, which confer distinct chemical and biological properties. This combination of functional groups allows for a broader range of interactions and applications compared to its simpler analogues.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-26-19-8-7-16(15-20(19)27-2)9-10-22-21(28)24-13-11-23(12-14-24)17-5-3-4-6-18(17)25/h3-8,15,25H,9-14H2,1-2H3,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRWLINSOINYTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)N2CCN(CC2)C3=CC=CC=C3O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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